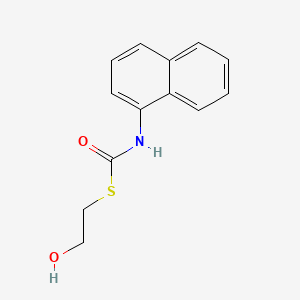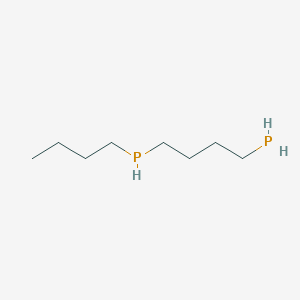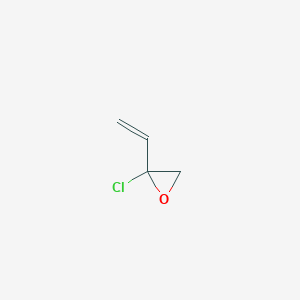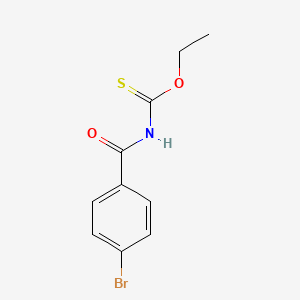
23,33-Didocosyl-28,28-diethylpentapentacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
23,33-Didocosyl-28,28-diethylpentapentacontane: is a synthetic organic compound with the molecular formula C103H208 . It is a long-chain hydrocarbon, characterized by its complex structure and significant molecular weight of 1446.75362 g/mol . This compound is primarily used for research and development purposes and is not intended for medicinal or household use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 23,33-Didocosyl-28,28-diethylpentapentacontane involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained. Detailed synthetic routes are usually proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound is carried out in specialized chemical plants equipped with advanced technology to handle large-scale synthesis. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
23,33-Didocosyl-28,28-diethylpentapentacontane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or alkenes. Substitution reactions can result in a wide range of substituted hydrocarbons .
Applications De Recherche Scientifique
23,33-Didocosyl-28,28-diethylpentapentacontane has several scientific research applications, including:
Chemistry: Used as a model compound for studying long-chain hydrocarbons and their reactions.
Biology: Investigated for its potential interactions with biological membranes and lipid bilayers.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the development of advanced materials and coatings
Mécanisme D'action
The mechanism of action of 23,33-Didocosyl-28,28-diethylpentapentacontane involves its interaction with molecular targets such as enzymes and receptors. The compound’s long hydrocarbon chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This integration can influence various cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
23,33-Didocosyl-28,28-diethylpentapentacontane: shares similarities with other long-chain hydrocarbons such as and .
Docosane: A straight-chain alkane with the molecular formula .
Pentacontane: A straight-chain alkane with the molecular formula C50H102 .
Uniqueness
What sets this compound apart is its unique structure, which includes multiple long alkyl chains and ethyl groups. This complexity provides distinct physical and chemical properties, making it valuable for specific research and industrial applications .
Propriétés
Numéro CAS |
72945-40-5 |
|---|---|
Formule moléculaire |
C103H208 |
Poids moléculaire |
1446.8 g/mol |
Nom IUPAC |
23,33-di(docosyl)-28,28-diethylpentapentacontane |
InChI |
InChI=1S/C103H208/c1-7-13-17-21-25-29-33-37-41-45-49-53-57-61-65-69-73-77-81-85-93-101(94-86-82-78-74-70-66-62-58-54-50-46-42-38-34-30-26-22-18-14-8-2)97-89-91-99-103(11-5,12-6)100-92-90-98-102(95-87-83-79-75-71-67-63-59-55-51-47-43-39-35-31-27-23-19-15-9-3)96-88-84-80-76-72-68-64-60-56-52-48-44-40-36-32-28-24-20-16-10-4/h101-102H,7-100H2,1-6H3 |
Clé InChI |
JSHQOLNQNBPABC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCCCCCC)CCCCC(CC)(CC)CCCCC(CCCCCCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-{[4-(Methylsulfanyl)-1,3-phenylene]bis(methylene)}bis[4-(methylsulfanyl)benzene]](/img/structure/B14460110.png)
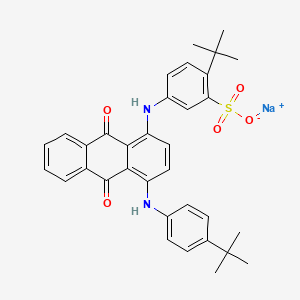
![{[Bis(2-hydroxyethyl)amino]methyl}propanedioic acid](/img/structure/B14460132.png)
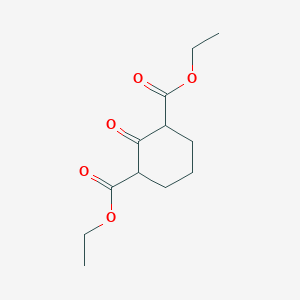

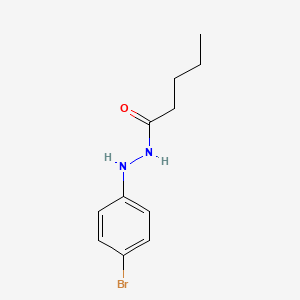

![3h-Spiro[2-benzofuran-1,3'-isochromen]-4'(1'h)-one](/img/structure/B14460158.png)
